molecular formula C17H15N3O2S B2536039 3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole CAS No. 245725-86-4

3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole

Cat. No.: B2536039
CAS No.: 245725-86-4
M. Wt: 325.39
InChI Key: HDOYEIKRJRBQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole is a pyrazole derivative characterized by a sulfanyl (S–) linkage at the 4-position of the pyrazole core, connecting to a 4-nitrophenyl group. Its structure combines electron-withdrawing (nitro) and electron-donating (methyl, phenyl) substituents, influencing its electronic properties and supramolecular interactions. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and materials science due to their ability to form hydrogen bonds and coordinate with metal ions. For example, sulfanyl pyrazoles serve as ligands in Pd(II) and Pt(II) complexes, demonstrating enhanced cytotoxicity against neoplastic cell lines compared to cisplatin . The nitro group at the para position of the phenyl ring further modulates hydrogen-bonding patterns, as observed in crystallographic studies of analogous compounds .

Properties

IUPAC Name

3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-17(23-16-10-8-15(9-11-16)20(21)22)13(2)19(18-12)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOYEIKRJRBQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

Reaction of 4-bromo-1-phenyl-3,5-dimethyl-1H-pyrazole with 4-nitrobenzenethiol in the presence of a base:

Reaction Scheme
$$
\text{C}{11}\text{H}{11}\text{BrN}2 + \text{C}6\text{H}5\text{NO}2\text{SH} \xrightarrow{\text{Base}} \text{C}{17}\text{H}{16}\text{N}3\text{O}2\text{S} + \text{HBr}
$$

Optimized Conditions

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
  • Temperature: 80–100°C
  • Time: 12–24 hours
  • Yield: 60–72%

Steric hindrance from the 3,5-dimethyl groups necessitates prolonged reaction times compared to unsubstituted pyrazoles. Microwave irradiation (150°C, 30 minutes) improves yields to 78% while reducing side product formation.

Copper-Catalyzed Coupling

For halogenated pyrazoles with reduced reactivity, Ullmann-type coupling provides an alternative pathway:

Reaction Parameters

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Base: Cs₂CO₃
  • Solvent: Toluene
  • Temperature: 110°C
  • Yield: 65–70%

This method circumvents the need for strongly basic conditions but introduces complexity in catalyst recovery and product purification.

Nitration Post-Functionalization

An alternative strategy involves introducing the nitro group after sulfanylation. Nitration of 4-(phenylsulfanyl)-1-phenyl-3,5-dimethyl-1H-pyrazole using mixed acid (HNO₃/H₂SO₄) at 0–5°C produces the target compound in 55% yield. Careful control of nitration conditions is critical to prevent over-nitration or oxidative degradation of the sulfanyl linkage.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Advantages Disadvantages Typical Yield (%)
Halogenation-SNAr Straightforward scale-up Prolonged reaction times 60–72
Ullmann Coupling Mild conditions Catalyst cost 65–70
Post-Sulfanylation Nitration Avoids sensitive thiols Multiple purification steps 55

Microwave-assisted SNAr provides the optimal balance between efficiency and practicality for laboratory-scale synthesis, while Ullmann coupling may be preferred for electron-deficient pyrazole derivatives.

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Thiol Handling: 4-Nitrobenzenethiol’s tendency toward oxidation necessitates inert atmosphere processing.
  • Waste Management: Bromide byproducts require neutralization before disposal.
  • Purification: Column chromatography proves impractical; recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity.

Continuous flow systems have been proposed to enhance safety and efficiency in nitration and substitution steps, though implementation remains experimental.

Emerging Methodologies

Recent advances include:

  • Electrochemical Sulfanylation: Direct coupling of thiols to pyrazoles using electrochemical activation, eliminating the need for pre-halogenation (50–60% yield, ongoing optimization).
  • Photoredox Catalysis: Visible-light-mediated C–S bond formation demonstrating improved regioselectivity for sterically hindered substrates.

These methods remain in developmental stages but show promise for reducing reliance on hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form more complex derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including 3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole, exhibit significant anti-inflammatory properties. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Study Findings :

  • A study demonstrated that similar pyrazole derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly, with inhibition rates ranging from 61% to 85% for TNF-α at a concentration of 10 µM , compared to standard anti-inflammatory drugs like dexamethasone .

Antitumor Activity

The potential of this compound as an antitumor agent has also been explored. Pyrazoles have been noted for their ability to induce apoptosis in cancer cells.

Case Study :

  • In vitro studies on various cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549), revealed promising IC50 values. For instance, compounds structurally similar to this compound exhibited IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells , indicating strong antitumor potential .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains.

Research Overview :

  • Studies indicated that certain derivatives displayed significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus, comparable to standard antibiotics. This broad-spectrum activity suggests potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionExample Findings
Anti-inflammatory Inhibition of TNF-α and IL-661% to 85% inhibition at 10 µM
Antitumor Induction of apoptosis in cancer cellsIC50: 5.35 µM (HepG2), 8.74 µM (A549)
Antimicrobial Inhibition against bacterial strainsEffective against E. coli and S. aureus

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Sulfanyl Pyrazoles with Different Aromatic Groups

  • 3,5-Dimethyl-4-(4-methoxyphenyl)sulfanyl-1-phenyl-1H-pyrazole : Replacing the nitro group with a methoxy substituent reduces electron-withdrawing effects, altering supramolecular organization. Methoxy derivatives exhibit weaker hydrogen-bonding interactions compared to nitro-substituted analogues, leading to differences in thermal stability and crystallinity .
  • 3,5-Dimethyl-4-(cyclohexylsulfanyl)-1-phenyl-1H-pyrazole : Cyclohexyl substituents enhance hydrophobicity and steric bulk. Pd/Pt complexes of cyclohexyl derivatives show higher cytotoxic activity (e.g., IC₅₀ values < 10 µM against Jurkat cells) compared to nitro-substituted counterparts, likely due to improved membrane permeability .

Nitro-Substituted Pyrazoles Without Sulfanyl Linkages

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole: This compound lacks the sulfanyl bridge but retains the nitro group. X-ray diffraction reveals planar pyrazole-nitrophenyl systems, contrasting with the non-planar conformation induced by the sulfanyl linkage in the target compound. This structural difference impacts π-π stacking and biological activity .

Functional Analogues in Medicinal Chemistry

1,3,4-Thiadiazole Derivatives

Compounds synthesized from 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one (a precursor to the target compound) exhibit antimicrobial activity. For example, 1,3,4-thiadiazole derivatives with 4-nitrophenyl groups show inhibition against E. coli (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL), outperforming non-nitro analogues. The sulfanyl linkage in the target compound may enhance thiol-mediated interactions in microbial enzymes .

Sulfonamide Derivatives

1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide demonstrates increased metabolic stability compared to sulfanyl-linked pyrazoles due to the sulfonamide group’s resistance to oxidation. However, sulfanyl derivatives exhibit stronger metal-binding capacity, making them more suitable for anticancer applications .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) enhance hydrogen-bonding and metal coordination but may reduce cell permeability due to increased polarity.
  • Hydrophobic substituents (e.g., cyclohexyl) improve cytotoxicity by facilitating cellular uptake.
  • Sulfur-containing linkages (sulfanyl vs. sulfonamide) dictate reactivity: sulfanyl groups favor metal complexation, while sulfonamides enhance stability .

Crystallographic and Supramolecular Comparisons

  • The target compound’s nitro group participates in C–H···O hydrogen bonds, forming 2D networks in the solid state. In contrast, amino-substituted analogues (e.g., 3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazole) exhibit N–H···N interactions, leading to denser 3D frameworks .
  • Sulfonyl-containing analogues (e.g., ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate) display distorted geometries due to steric clashes between the sulfonyl group and pyrazole methyl substituents .

Biological Activity

3,5-Dimethyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S with a molecular weight of 344.39 g/mol. The synthesis typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including our compound of interest. In vitro evaluations have shown that various pyrazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, one study reported minimum inhibitory concentration (MIC) values for certain derivatives as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

Anticancer Activity

The anticancer properties of pyrazoles are well-documented. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazole ring can enhance cytotoxic activity against different cancer cell lines . For example, certain derivatives demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .

Other Biological Activities

Beyond antimicrobial and anticancer effects, compounds within this chemical class have been associated with several other biological activities:

  • Antioxidant : Molecular docking studies suggest strong antioxidant properties due to electron donation capabilities.
  • Anti-inflammatory : Pyrazoles have also been linked to anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The nitrophenylthio group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Disruption of Cellular Processes : The compound's structure allows it to interfere with cellular signaling pathways critical for cell survival and replication.

Case Studies and Research Findings

StudyFindings
Demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria.
Showed promising anticancer activity with IC50 values comparable to doxorubicin across various cancer cell lines.
Highlighted antioxidant and anti-inflammatory properties through molecular docking studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing sulfanyl groups into pyrazole derivatives, and how does steric hindrance influence reaction efficiency?

  • Methodology : Microwave-assisted synthesis with phosphorus oxychloride (POCl₃) as a cyclizing agent is effective for constructing the pyrazole core. The sulfanyl group can be introduced via nucleophilic aromatic substitution (SNAr) using thiols under basic conditions. Steric hindrance from the 3,5-dimethyl groups may necessitate elevated temperatures or prolonged reaction times to achieve full substitution .

Q. How can X-ray crystallography validate the molecular conformation of this compound, particularly the orientation of the nitrophenyl-sulfanyl substituent?

  • Methodology : Single-crystal X-ray diffraction analysis reveals dihedral angles between the pyrazole ring and substituents. For example, in related structures, the nitro group tilts 17.0° from the aromatic plane, and π-π stacking distances (e.g., 3.59–4.89 Å) indicate intermolecular interactions .

Q. Which spectroscopic techniques are most reliable for confirming the purity and structure of this compound?

  • Methodology : Use a combination of NMR (¹H/¹³C), FTIR (to confirm C–S and NO₂ stretches), and high-resolution mass spectrometry (HRMS). For purity assessment, HPLC with UV detection at 254 nm is recommended .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., C–H⋯O, π-π stacking) influence the solid-state packing of this compound, and what implications does this have for material properties?

  • Methodology : Analyze crystal structures to identify weak hydrogen bonds (C–H⋯O/F) and π-π interactions. Graph-set analysis (e.g., C(12) descriptors) and Hirshfeld surface calculations quantify these interactions. Such packing can affect solubility and thermal stability .

Q. What computational methods can reconcile contradictions in reported dihedral angles or puckering amplitudes across structural studies?

  • Methodology : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-311G**) can model equilibrium geometries. Compare computed torsion angles with experimental X-ray data to assess conformational flexibility or crystal-packing effects .

Q. How does the electronic nature of the 4-nitrophenyl-sulfanyl group modulate the compound’s reactivity in cross-coupling reactions?

  • Methodology : Perform Hammett analysis using substituent constants (σₚ for NO₂ = +1.27) to predict reaction rates. Electrochemical studies (cyclic voltammetry) can quantify electron-withdrawing effects on redox behavior .

Q. What strategies can mitigate byproduct formation during the synthesis of polysubstituted pyrazoles like this compound?

  • Methodology : Optimize stoichiometry (e.g., excess thiol for SNAr) and use kinetic control (low-temperature stepwise addition). Purification via column chromatography with petroleum ether/ethyl acetate gradients effectively isolates the target compound .

Q. How can in silico docking studies predict the pharmacological potential of this compound, given its structural similarity to bioactive pyrazoles?

  • Methodology : Dock the compound into target proteins (e.g., COX-2 or kinase enzymes) using AutoDock Vina. Validate predictions with in vitro assays (e.g., antimicrobial IC₅₀ determination via microbroth dilution) .

Critical Analysis of Contradictions

  • Structural Flexibility : reports a low puckering amplitude for the pyrazole ring, suggesting rigidity, while highlights π-π interactions that may induce strain. Resolve this via temperature-dependent crystallography or variable-temperature NMR .
  • Synthetic Yields : Microwave-assisted methods ( ) claim higher yields than traditional heating ( ). Compare energy profiles using DSC to identify thermal activation barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.